![molecular formula C9H15IO2 B2398481 7-(Iodomethyl)-2,6-dioxaspiro[4.5]decane CAS No. 1855706-02-3](/img/structure/B2398481.png)
7-(Iodomethyl)-2,6-dioxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(iodomethyl)-2,8-dioxaspiro[4.5]decane” is similar to the requested compound .
Molecular Structure Analysis
The InChI code for “3-(iodomethyl)-2,8-dioxaspiro[4.5]decane” is 1S/C9H15IO2/c10-6-8-5-9(7-12-8)1-3-11-4-2-9/h8H,1-7H2 . This provides a precise description of the molecule’s structure.
Scientific Research Applications
Spiroacetals in Insects
- Pheromones and Chemical Communication : Spiroacetals, including variants like 7-(Iodomethyl)-2,6-dioxaspiro[4.5]decane, are widely found in insect secretions. Some spiroacetals serve as insect pheromones, key components in the aggregation or repelling behavior of various insects such as bark beetles and solitary bees. For example, chalcogran and conophthorin are two spiroacetals acting as aggregation pheromones and repellents, respectively, in bark beetles (Francke & Kitching, 2001).
- Biosynthesis and Synthetic Approaches : Research on spiroacetals also delves into their biosynthesis in nature and the development of synthetic methods for these compounds. Understanding these aspects is crucial for exploring their potential applications in chemical communication and as model compounds for synthetic organic chemistry (Francke & Kitching, 2001).
Stereoselective Synthesis and Chemical Properties
- Stereoselective Routes and Synthesis : The stereoselective synthesis of spiroacetals, including this compound, is a significant area of study. Research explores various synthetic routes to achieve specific stereochemistry, crucial for the biological activity and chemical behavior of these compounds (Zarbin, Oliveira & Delay, 2003).
- Chemical Structure and Behavior : Studies on the chemical structure, including stereochemistry and reactivity, of spiroacetals are vital for understanding their role in nature and potential synthetic applications. This includes the investigation of bromination reactions and elimination reactions relevant to the synthesis and functionalization of these compounds (Lawson, Kitching, Kennard & Byriel, 1993).
Safety and Hazards
properties
IUPAC Name |
7-(iodomethyl)-2,6-dioxaspiro[4.5]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IO2/c10-6-8-2-1-3-9(12-8)4-5-11-7-9/h8H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKRVVXMMKXSJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC2(C1)CCOC2)CI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

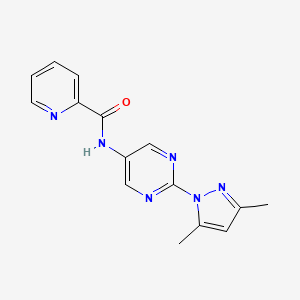
![N-[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2398401.png)
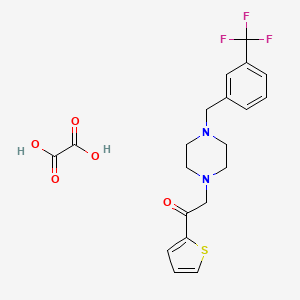
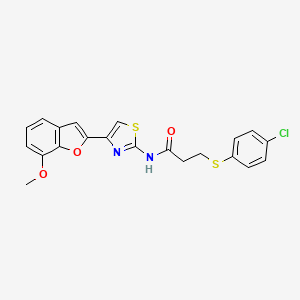
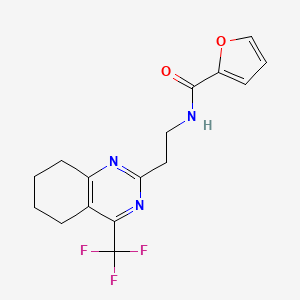

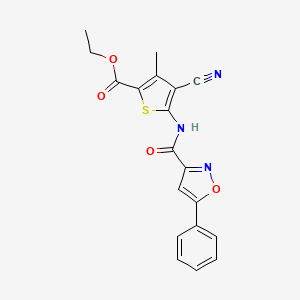
![4-oxo-N-(2-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2398410.png)
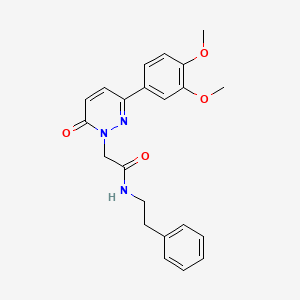
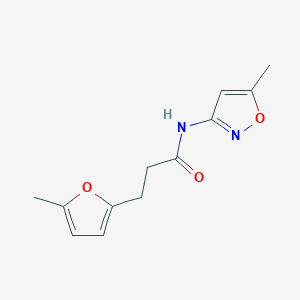
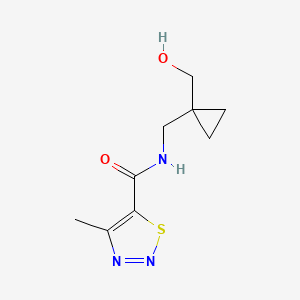
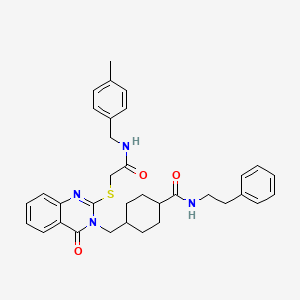
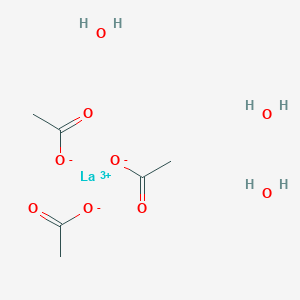
![2-((1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2398419.png)